L-Valine, N-(3-methyl-1-oxobutyl)-

Description

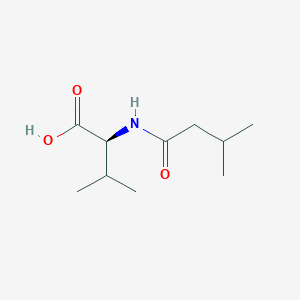

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-(3-methylbutanoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJHQXJQYXRMGN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N[C@@H](C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563353 | |

| Record name | N-(3-Methylbutanoyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39741-06-5 | |

| Record name | N-(3-Methylbutanoyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Laboratory Synthesis Routes for N-(3-Methyl-1-oxobutyl)-L-Valine

While specific literature for N-(3-methyl-1-oxobutyl)-L-valine is scarce, general principles of N-acylation of amino acids can be described.

Direct acylation involves reacting L-valine with an acylating agent such as isovaleryl chloride (3-methylbutanoyl chloride) or isovaleric anhydride. This type of reaction, often performed under Schotten-Baumann conditions, typically uses a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack of the amino group. The reaction is usually carried out in a biphasic system or in a suitable organic solvent.

Alternatively, the amide bond can be formed by using a coupling agent to activate the carboxylic acid (isovaleric acid). This is a cornerstone of peptide synthesis. sigmaaldrich.com A variety of coupling reagents are available, which convert the carboxylic acid into a more reactive species that is less prone to racemization. orgsyn.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. orgsyn.org Other classes of reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU), which are known for their high coupling efficiency. chemicalbook.com

Optimizing the synthesis of an N-acyl amino acid involves careful consideration of several factors to maximize yield and ensure high purity. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents. For instance, low temperatures are often employed in carbodiimide-mediated couplings to minimize side reactions such as the formation of N-acylurea. The choice of base is also critical, with non-nucleophilic bases like diisopropylethylamine (DIEA) being common. Purification is typically achieved through extraction and crystallization or chromatography.

N-(3-Methyl-1-oxobutyl)-L-Valine as a Precursor for Chemical Synthesis

While there is no specific information on the use of N-(3-methyl-1-oxobutyl)-L-valine as a precursor, N-acylated amino acids are fundamental building blocks in various synthetic applications.

N-acylated amino acids are routinely used in the stepwise synthesis of peptides. sigmaaldrich.com Following the synthesis of N-(3-methyl-1-oxobutyl)-L-valine, its free carboxyl group could be activated using standard coupling reagents to react with the amino group of another amino acid ester, forming a dipeptide. This process can be repeated to build longer peptide chains. The isovaleryl group would serve as a permanent N-terminal protecting group in the resulting peptide analogue. Such modifications are used to create peptidomimetics with altered biological activity or improved stability. The enzymatic synthesis of dipeptides, such as L-cysteinyl-D-valine, has also been documented, highlighting alternative routes to peptide bond formation. nih.gov

Synthesis of Modified Peptides for Research Applications

The incorporation of modified amino acids into peptide chains is a critical strategy in chemical biology and drug discovery. The compound L-Valine, N-(3-methyl-1-oxobutyl)-, also known as N-isovaleryl-L-valine, and other derivatized forms of L-valine serve as important building blocks in the synthesis of specialized peptides. These modifications are designed to confer unique properties, such as increased stability, enhanced biological activity, or specific conformational constraints, making the resulting peptides valuable tools for a wide range of research applications. ontosight.aiontosight.aichemimpex.com

Modified peptides containing valine derivatives are synthesized to investigate fundamental biological processes. ontosight.ai For instance, they can be used as probes to study protein-protein interactions, map enzyme-substrate specificity, or explore cellular signaling pathways. ontosight.ai The strategic placement of a modified valine residue can influence the peptide's structure and its interaction with biological targets like enzymes or receptors. ontosight.ailjmu.ac.uk

Synthetic Approaches

The construction of peptides containing L-valine derivatives typically employs either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. ontosight.ailjmu.ac.uk

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing modified peptides. ontosight.ailjmu.ac.uk In SPPS, the peptide is assembled sequentially while one end is anchored to a solid polymer resin. This approach allows for the use of excess reagents to drive reactions to completion, with easy purification by simply washing the resin. Specialized, pre-functionalized valine derivatives can be incorporated at specific positions in the peptide sequence. ljmu.ac.uk

Solution-Phase Peptide Synthesis: While less common for long peptides, this method is valuable for producing shorter peptides or for specific coupling reactions that are difficult on a solid support. ontosight.ai It can sometimes be advantageous when dealing with complex or unusual amino acid derivatives that may have poor solubility or reactivity in standard SPPS conditions. nih.gov

A significant challenge in synthesizing peptides with certain valine derivatives is the potential for low solubility of the peptide segments or the risk of side reactions, such as the formation of diketopiperazines. nih.gov To overcome these issues, chemists may employ strategies like using highly soluble protecting groups or introducing the modified valine residue as part of a dipeptide building block. ljmu.ac.uknih.gov

Common Modifications for Peptide Research

A vast array of modifications can be introduced at the N-terminus, C-terminus, or on the amino acid side chains to alter a peptide's function. These modifications are crucial for developing peptides for specific research needs. genscript.compeptidesynthetics.co.uk

Table 1: Selected Peptide Modifications for Research Applications

| Modification Type | Location | Purpose & Examples |

| N-Terminal Modifications | Amino-terminus of the peptide | Blocking degradation, altering solubility, or attaching labels. Examples include Acetylation, Biotinylation (for detection/purification), and attachment of fluorescent dyes (e.g., FAM, Cy3, Cy5). genscript.compeptidesynthetics.co.uk |

| C-Terminal Modifications | Carboxyl-terminus of the peptide | Increasing stability against carboxypeptidases or modifying activity. Examples include Amidation (most common), conversion to an alcohol, or esterification (e.g., Methyl ester). genscript.compeptidesynthetics.co.uk |

| Side Chain Modifications | Side chain of specific amino acids | Introducing functional groups, conformational constraints, or post-translational modifications. Examples include Phosphorylation (pSer, pThr, pTyr), Methylation (N-methyl amino acids), and introduction of unnatural amino acids. genscript.compeptidesynthetics.co.ukuiw.edu |

| Cyclization | Backbone or Side Chain | Enhancing structural rigidity, stability, and receptor binding affinity. Examples include head-to-tail cyclization or disulfide bridges between cysteine residues. peptidesynthetics.co.uk |

Research Applications of Valine-Modified Peptides

The unique structural characteristics of valine—a branched-chain amino acid—make its derivatives particularly useful for creating peptides with specific therapeutic or research functions. chemimpex.com By modifying valine and incorporating it into peptide sequences, researchers can develop novel tools and potential drug candidates. ontosight.ai

Table 2: Examples of Modified Peptides Containing Valine Derivatives in Research

| Modified Peptide Derivative/Motif | Synthetic Method Highlight | Research Application | Citation |

| L-Valine, N-(N-(4-hydroxy-1-oxo-6-phenyl-5-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)hexyl)-L-valyl)-, methyl ester | Solid-Phase or Solution-Phase Synthesis | Used as a research tool to study protein-protein interactions and enzyme substrate specificity. | ontosight.ai |

| Peptides containing the L-Gln-L-Val-D(S)-Dmt motif | Solution-Phase Synthesis using an active ester of a dipeptide to avoid side reactions. | Developed to study the effects of a forced cis-conformation on peptide structure and for investigating enzyme cleavage by prostate-specific antigen (PSA). | nih.gov |

| Valacyclovir (L-valyl ester prodrug of acyclovir) | Esterification | Studied for its interaction with peptide transporters (PEPT1 and PEPT2) to understand mechanisms for enhancing drug absorption. | nih.gov |

| Peptides with N-methyl-L-valine | Solid-Phase and Solution-Phase Synthesis | N-methylated amino acids are incorporated to increase proteolytic stability and cell permeability, with applications in developing antimalarial agents. | genscript.comuiw.edu |

Metabolic Context and Enzymatic Transformations

Broader Metabolic Landscape of Branched-Chain Amino Acids (BCAAs)

L-valine, L-leucine, and L-isoleucine are essential amino acids known as BCAAs. nih.gov Beyond their fundamental role in protein synthesis, they are significant players in energy metabolism and signaling pathways. nih.govresearchgate.net The initial step in the catabolism of all three BCAAs is a reversible transamination reaction catalyzed by branched-chain amino acid transaminase (BCAT), followed by an irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govahb-global.com This second step is the rate-limiting step in BCAA catabolism. nih.gov While the initial steps are shared, the subsequent pathways for each BCAA diverge, producing unique intermediates. nih.gov

The catabolism of L-valine serves as a source for gluconeogenesis. The process begins with the transamination of L-valine to its corresponding branched-chain α-keto acid (BCKA), α-ketoisovalerate. nih.govahb-global.com This reaction is catalyzed by branched-chain amino acid transaminase (BCAT). ahb-global.com Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA. nih.govnih.gov The pathway then proceeds through a series of reactions, ultimately yielding propionyl-CoA, which can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle. nih.gov

Table 1: Key Intermediates and Enzymes in L-Valine Catabolism

| Intermediate | Enzyme |

|---|---|

| L-Valine | |

| α-Ketoisovalerate | Branched-Chain Amino Acid Transaminase (BCAT) |

| Isobutyryl-CoA | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex |

| Propionyl-CoA | Multiple subsequent enzymatic steps |

| Succinyl-CoA | Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase |

The breakdown of L-leucine is a ketogenic pathway, ultimately producing acetyl-CoA and acetoacetate. nih.gov Similar to valine, leucine (B10760876) first undergoes transamination to form α-ketoisocaproate (KIC). nih.gov The BCKDH complex then converts KIC to isovaleryl-CoA. nih.govresearchgate.net This intermediate, isovaleryl-CoA, is central to leucine metabolism.

The next step is catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which converts isovaleryl-CoA to 3-methylcrotonyl-CoA. researchgate.netontosight.ainih.govnih.gov This is a critical dehydrogenation reaction in the leucine degradation pathway. nih.gov A deficiency in the IVD enzyme leads to the genetic disorder isovaleric acidemia, characterized by the accumulation of isovaleryl-CoA and its derivatives, such as isovaleric acid. researchgate.netontosight.aipnas.org Isovaleryl-CoA is the direct precursor to the acyl moiety (3-methyl-1-oxobutyl group) of the titular compound.

Table 2: Key Intermediates and Enzymes in L-Leucine Catabolism

| Intermediate | Enzyme |

|---|---|

| L-Leucine | |

| α-Ketoisocaproate (KIC) | Branched-Chain Amino Acid Transaminase (BCAT) |

| Isovaleryl-CoA | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex |

| 3-Methylcrotonyl-CoA | Isovaleryl-CoA Dehydrogenase (IVD) |

| Acetyl-CoA & Acetoacetate | Multiple subsequent enzymatic steps |

Enzymatic Acylation Mechanisms and Potential Formation

N-acylated amino acids are a class of lipid signaling molecules formed by linking a fatty acid to an amino acid via an amide bond. wikipedia.orgmdpi.comnih.gov Their synthesis is an area of active research.

The synthesis of N-acyl amino acids generally involves the condensation of an amino acid with an activated acyl group. frontiersin.org The biological activation of the carboxylic acid often occurs through the formation of a thioester, such as an acyl-Coenzyme A (acyl-CoA). frontiersin.org Enzymes known as acyltransferases can then catalyze the transfer of the acyl group from the acyl-CoA to the amino group of an amino acid, forming the N-acyl amino acid. mdpi.com

Several enzymes have been identified that can perform this function. For instance, glycine (B1666218) N-acyltransferase (GLYAT) is known to conjugate various acyl-CoA molecules with glycine. diva-portal.org More recently, the enzyme peptidase M20 domain containing 1 (PM20D1) has been shown to be a bidirectional enzyme, capable of both synthesizing and hydrolyzing N-acyl amino acids in vitro from free fatty acids and amino acids. wikipedia.orgelifesciences.org Fatty acid amide hydrolase (FAAH) has also been identified as an intracellular N-acyl amino acid synthase, though its primary role in vivo appears to be hydrolytic. frontiersin.orgelifesciences.org

The enzymatic formation of N-(3-Methyl-1-oxobutyl)-L-Valine, or N-isovaleryl-L-valine, has not been explicitly documented in scientific literature. However, a plausible hypothesis for its biosynthesis can be constructed based on the general principles of N-acyl amino acid synthesis and the metabolic pathways of BCAAs.

The formation would require the enzymatic condensation of L-valine with an activated form of isovaleric acid. The most likely biological acyl donor is isovaleryl-CoA , a key intermediate in L-leucine catabolism. nih.govresearchgate.net Both L-valine (a free amino acid) and isovaleryl-CoA (a mitochondrial metabolite) are present within the cell.

A hypothetical N-acyltransferase, potentially located in the mitochondria where BCAA catabolism occurs, could catalyze the following reaction:

Isovaleryl-CoA + L-Valine → N-(3-Methyl-1-oxobutyl)-L-Valine + Coenzyme A

This reaction is analogous to the synthesis of other N-acyl amino acids where an acyl-CoA serves as the substrate. mdpi.com The existence of such a specific acyltransferase that recognizes both a branched-chain acyl-CoA and a branched-chain amino acid as substrates remains to be discovered. The substrate specificity of known acyltransferases like PM20D1 or FAAH towards branched-chain acyl-CoAs is not well-established. elifesciences.org

Enzymatic Hydrolysis and Degradation of N-Acylated Amino Acids

The degradation of N-acylated amino acids occurs via hydrolysis, a reaction that cleaves the amide bond to release the free fatty acid and the amino acid. This process is catalyzed by a range of hydrolases. frontiersin.org

Acylase I (aminoacylase) is a well-known enzyme that demonstrates broad specificity, catalyzing the enantioselective hydrolysis of various N-acyl-L-amino acids. acs.org Other enzymes implicated in the hydrolysis of these compounds include fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1), which, as mentioned, can act bidirectionally. wikipedia.orgelifesciences.org FAAH, in particular, is a major catabolic regulator for several classes of N-acyl amides. frontiersin.orgelifesciences.org Therefore, it is plausible that N-(3-Methyl-1-oxobutyl)-L-Valine could be hydrolyzed back into isovaleric acid and L-valine by one or more of these enzymes, terminating its potential signaling activity and returning the constituent parts to their respective metabolic pools.

Aminoacylases and Their Substrate Specificity

Aminoacylases (EC 3.5.1.14) are a class of hydrolase enzymes that catalyze the cleavage of the N-acyl group from an N-acylated amino acid, yielding a free amino acid and a carboxylate. wikipedia.org These enzymes play a role in the metabolism of N-acetylated proteins and the recycling of N-acyl-L-amino acids. wikipedia.orghmdb.ca Their strict stereospecificity for L-amino acids has also made them valuable in industrial applications for the resolution of racemic mixtures of amino acids. wikipedia.org

The substrate specificity of aminoacylases can be influenced by both the amino acid residue and the nature of the acyl group. nih.gov Generally, aminoacylases show broad specificity for various N-acylated L-amino acids. For instance, an aminoacylase (B1246476) from the hyperthermophilic archaeon Pyrococcus furiosus has been shown to hydrolyze N-acylated nonpolar amino acids such as methionine, alanine (B10760859), valine, and leucine. nih.gov This suggests that L-Valine, N-(3-methyl-1-oxobutyl)- would likely be a substrate for certain aminoacylases.

Research into the substrate specificity of various aminoacylases has provided insights into how the structure of the acyl group affects enzymatic activity. While many studies have focused on N-acetyl or N-chloroacetyl derivatives, the length and branching of the acyl chain are known to be important determinants of substrate recognition and turnover rate. For example, a novel aminoacylase from Paraburkholderia monticola demonstrated a preference for long-chain acyl groups, showing high activity with N-lauroyl-L-alanine, while exhibiting minimal activity with acetyl-amino acids. nih.gov This indicates that the isovaleryl group of L-Valine, N-(3-methyl-1-oxobutyl)-, being a branched, short-chain fatty acyl group, would interact specifically with the active site of the enzyme.

The metabolic context of the isovaleryl group is linked to the catabolism of the branched-chain amino acid leucine, where isovaleryl-CoA is a key intermediate. wikipedia.orgontosight.ai The accumulation of isovaleryl-CoA and its derivatives is characteristic of the genetic disorder isovaleric acidemia. nih.govresearchgate.net While the direct enzymatic formation of L-Valine, N-(3-methyl-1-oxobutyl)- in vivo is not well-documented, the existence of N-acyl amino acid synthases suggests potential pathways for its formation from L-valine and an activated form of isovaleric acid. nih.gov Conversely, the hydrolysis of this compound by aminoacylases would release L-valine and isovalerate, which can then enter their respective metabolic pathways.

Detailed kinetic data for the hydrolysis of L-Valine, N-(3-methyl-1-oxobutyl)- by specific aminoacylases is not extensively available in the literature. However, based on the known substrate preferences of these enzymes, it is reasonable to infer that it would be a substrate. The table below presents data on the substrate specificity of an aminoacylase from Pyrococcus furiosus for various N-acyl amino acids, illustrating the enzyme's activity on substrates similar to L-Valine, N-(3-methyl-1-oxobutyl)-.

| Substrate | Apparent Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) |

| N-Formyl-L-methionine | 13 | 1,100 | 85 |

| N-Acetyl-L-methionine | 7.5 | 1,200 | 160 |

| N-Chloroacetyl-L-valine | 1.0 | 450 | 450 |

| Data from a study on aminoacylase from Pyrococcus furiosus. nih.gov |

This data indicates that the enzyme can accommodate N-acylated valine, and the nature of the acyl group significantly impacts the kinetic parameters.

Biological Roles and Research Applications Non Clinical

Role as a Building Block for Bioactive Compounds

N-Isovaleryl-L-Valine serves as a crucial starting material or structural motif in the chemical synthesis of complex molecules designed for research purposes, particularly in the field of enzymology.

The compound is a key component in the laboratory synthesis of simplified analogues of pepstatin, a potent and well-known inhibitor of aspartic proteases like pepsin. Researchers have developed straightforward methods to create these analogues. The general procedure involves coupling N-acylated L-valine, such as N-Isovaleryl-L-Valine, with another amino acid ester, like L-valine benzyl (B1604629) ester, in a solvent using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form a dipeptide. acs.org This foundational dipeptide can then be further modified to produce the final inhibitor analogue. acs.org For example, starting with N-isovaleryl-l-valine, chemists can synthesize dipeptides that form the backbone of these targeted enzyme inhibitors. acs.org

N-Isovaleryl-L-Valine is integral to studies investigating how molecular structure affects biological activity (Structure-Activity Relationship, SAR). In the context of pepsin inhibitors, research has shown that the nature of the N-acyl group is critical for the molecule's inhibitory potency.

Studies on simplified pepstatin analogues, which feature a consistent backbone of two valine residues, demonstrate that the N-terminal group significantly influences their ability to inhibit pepsin. acs.org When the original N-isovaleryl moiety of pepstatin A is replaced with smaller groups like ethyl, isopropyl, or cyclopropyl, the resulting derivatives exhibit lower inhibitory activity. acs.org Conversely, maintaining a larger N-terminal group, such as the isovaleryl group itself, or substituting it with other bulky groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), results in analogues that retain strong inhibitory effects, with activities only about ten times less than that of the natural pepstatin A. acs.org This indicates that the size and nature of this specific part of the molecule, derived from isovaleric acid, play a significant role in its interaction with the target enzyme.

| N-Terminal Group | Relative Inhibitory Activity Compared to N-Isovaleryl Group |

|---|---|

| Ethyl | Lower |

| Isopropyl | Lower |

| Cyclopropyl | Lower |

| Isovaleryl | Strong (Reference) |

| Boc (tert-butoxycarbonyl) | Strong |

| Cbz (carboxybenzyl) | Strong |

Implications in Plant Metabolism

The isovaleryl group, a key feature of N-Isovaleryl-L-Valine, is directly linked to the metabolism of branched-chain amino acids (BCAAs) in plants. These pathways are fundamental to plant growth, development, and stress response.

The breakdown (catabolism) of branched-chain amino acids—leucine (B10760876), valine, and isoleucine—in plants is a complex process. nih.govwikipedia.org While the synthesis of these essential amino acids is well-understood, the degradation pathways have been less clear. nih.gov Research has shown that these catabolic processes occur in different compartments within the plant cell, including mitochondria. nih.gov The breakdown of leucine produces isovaleryl-CoA, a molecule structurally related to the N-isovaleryl group in the title compound. nih.govebi.ac.uk

A key enzyme in the catabolism of the amino acid leucine is Isovaleryl-CoA dehydrogenase (IVD). medlineplus.gov This enzyme, which belongs to the family of oxidoreductases, catalyzes the third step in leucine breakdown, converting isovaleryl-CoA to 3-methylcrotonyl-CoA. wikipedia.orgmedlineplus.gov In plants, a putative IVD has been identified and located in the mitochondria. nih.gov

Interestingly, studies on the IVD from the model plant Arabidopsis thaliana revealed a broader substrate specificity compared to its animal counterparts. nih.gov While the animal enzyme is highly specific for isovaleryl-CoA (from leucine), the plant IVD can efficiently use both isovaleryl-CoA and isobutyryl-CoA (an intermediate in valine degradation) as substrates. nih.gov This dual activity suggests a novel connection between the leucine and valine catabolic pathways in plants that is not observed in animals, indicating that a single enzyme may be involved in the degradation of multiple branched-chain amino acids. nih.gov

Beyond their role in protein synthesis, amino acids are central to numerous physiological processes:

Growth Regulation : Certain amino acids are precursors to phytohormones. For instance, tryptophan is a precursor for auxin, a hormone that governs cell elongation and root development. bokashiearthworks.net

Stress Response : Plants accumulate specific amino acids, such as proline, to cope with environmental stresses like drought, salinity, and extreme temperatures. bokashiearthworks.net These amino acids help protect cells by maintaining osmotic balance. bokashiearthworks.nethumicfactory.com

Photosynthesis : Amino acids are required for the synthesis of chlorophyll, the pigment essential for converting light energy into chemical energy, thereby directly impacting the plant's ability to grow. doraagri.comhumicfactory.com

The proper functioning of amino acid metabolic pathways, including the catabolism managed by enzymes like Isovaleryl-CoA dehydrogenase, is therefore vital for maintaining the delicate balance required for robust plant development and resilience. bokashiearthworks.netprionsbiotech.com

| Function | Description | Key Amino Acids (Examples) |

|---|---|---|

| Protein Synthesis | Serve as the basic building blocks for all proteins, essential for structure and enzymes. bokashiearthworks.net | All amino acids |

| Growth Regulation | Act as precursors for the synthesis of plant hormones (phytohormones). bokashiearthworks.net | Tryptophan (for Auxin), Methionine (for Ethylene) |

| Stress Tolerance | Accumulate to protect cells from damage caused by environmental stress by maintaining fluid balance. bokashiearthworks.nethumicfactory.com | Proline, Cysteine tpslab.com |

| Nutrient Uptake | Improve absorption and transport of essential minerals by acting as natural chelating agents. tpslab.comhumicfactory.com | Glycine (B1666218), Glutamic Acid humicfactory.com |

| Photosynthesis | Are essential components in the synthesis of chlorophyll. doraagri.comhumicfactory.com | Glycine, Serine humicfactory.com |

Relevance in Microbial Biosynthesis and Secondary Metabolite Production

The compound L-Valine, N-(3-methyl-1-oxobutyl)-, a derivative of the essential branched-chain amino acid L-valine, plays a significant role in the intricate metabolic pathways of various microorganisms. Its primary relevance lies in its involvement as a building block in the biosynthesis of complex secondary metabolites and its participation in the catabolic pathways of branched-chain amino acids.

L-valine and its derivatives are crucial precursors in the nonribosomal peptide synthesis (NRPS) of various bioactive compounds. A prominent example is the biosynthesis of valinomycin (B1682140), a cyclododecadepsipeptide with potent antibiotic and ionophoric properties. nih.govwikipedia.org Valinomycin is produced by several species of Streptomyces, such as S. fulvissimus. nih.govwikipedia.org

The biosynthesis of valinomycin is a complex process catalyzed by a large multienzyme complex known as valinomycin synthetase. researchgate.net Isotopic labeling studies have definitively shown that L-valine serves as the precursor for both the L-valine and D-valine residues within the valinomycin structure. nih.gov The biosynthetic pathway involves the iterative assembly of a tetradepsipeptide monomer, which consists of D-α-hydroxyisovaleric acid, D-valine, L-lactic acid, and L-valine. researchgate.net This monomer is then trimerized and cyclized to form the final valinomycin molecule.

The formation of the N-(3-methyl-1-oxobutyl) moiety is an integral part of the activation and modification of L-valine before its incorporation into the growing peptide chain on the NRPS assembly line. This process is governed by specific domains within the valinomycin synthetase, including adenylation (A), thiolation (T), condensation (C), and epimerase (E) domains. researchgate.net The A-domain is responsible for recognizing and activating L-valine by adenylation, and the T-domain subsequently binds the activated amino acid as a thioester. Further modifications and condensations lead to the formation of the final complex structure of valinomycin.

Table 1: Building Blocks of Valinomycin

| Component | Precursor |

|---|---|

| D-Valine | L-Valine |

| L-Valine | L-Valine |

| D-α-hydroxyisovaleric acid | α-ketoisovaleric acid |

This table summarizes the precursor molecules for the constituent parts of valinomycin as indicated by various studies. nih.gov

In bacteria, the assimilation and catabolism of branched-chain amino acids (BCAAs), including L-valine, are critical for providing carbon and nitrogen skeletons for various cellular processes. researchgate.net The catabolic pathway of L-valine is a multi-step process that involves its conversion into intermediates that can enter central metabolic pathways. researchgate.net

The initial step in L-valine catabolism is its transamination to the corresponding α-keto acid, α-ketoisovalerate, a reaction catalyzed by a branched-chain aminotransferase. researchgate.netyoutube.com Subsequently, α-ketoisovalerate undergoes oxidative decarboxylation to form isobutyryl-CoA. researchgate.net This intermediate is then further metabolized through a series of reactions to yield propionyl-CoA, which can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle. researchgate.net

The formation of N-acylated L-valine derivatives, such as L-Valine, N-(3-methyl-1-oxobutyl)-, can occur during these metabolic processes, either as intermediates or as products of side reactions. The regulation of BCAA catabolic pathways is tightly controlled in bacteria to maintain amino acid homeostasis and to adapt to changing nutrient availability. nih.gov For instance, the expression of enzymes involved in these pathways can be induced by the presence of BCAAs in the growth medium. researchgate.net

Table 2: Key Enzymes in L-Valine Catabolism

| Enzyme | Reaction |

|---|---|

| Branched-chain aminotransferase (BCAT) | L-Valine → α-Ketoisovalerate |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | α-Ketoisovalerate → Isobutyryl-CoA |

| Isobutyryl-CoA dehydrogenase | Isobutyryl-CoA → Methacrylyl-CoA |

| Enoyl-CoA hydratase | Methacrylyl-CoA → 3-Hydroxyisobutyryl-CoA |

| 3-Hydroxyisobutyryl-CoA hydrolase | 3-Hydroxyisobutyryl-CoA → 3-Hydroxyisobutyrate |

| 3-Hydroxyisobutyrate dehydrogenase | 3-Hydroxyisobutyrate → Methylmalonate semialdehyde |

This table outlines the primary enzymatic steps in the bacterial catabolism of L-valine. researchgate.net

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in separating N-isovaleryl-L-valine from complex mixtures and accurately measuring its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives, including N-isovaleryl-L-valine. sigmaaldrich.comnih.govrsc.org The inherent challenge with amino acids is their lack of a strong chromophore, making direct UV detection difficult at common wavelengths. shimadzu.comnih.gov To overcome this, pre-column or post-column derivatization is often employed to attach a UV-active or fluorescent tag to the molecule. shimadzu.commoca.net.ua

For instance, a reversed-phase HPLC (RP-HPLC) method can be developed to quantify amino acids. rsc.org In some applications, derivatization with reagents like di-tert-butyl dicarbonate (B1257347) allows for sensitive UV detection. moca.net.ua The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that are optimized to achieve good separation from other structurally related compounds. nih.govmoca.net.ualcms.cz For example, a C18 column is commonly used, and the mobile phase often consists of a buffer and an organic modifier like acetonitrile, with a gradient program to ensure the elution of all compounds of interest. nih.gov The linearity of the method is established over a specific concentration range to ensure accurate quantification. rsc.orgnih.govmoca.net.ua

A specific application of HPLC is in the chiral separation of amino acid enantiomers. nih.govrsc.org This is particularly relevant as biological systems are often stereospecific. Chiral mobile phases or chiral stationary phases can be used to resolve D- and L-enantiomers. nih.gov

Table 1: HPLC Method Parameters for Amino Acid Analysis

| Parameter | Example Condition | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Phosphate buffer (pH 7.4) and Acetonitrile | nih.gov |

| Detection | UV (e.g., 225 nm) | nih.gov |

| Derivatization | Di-tert-butyl dicarbonate (pre-column) | moca.net.ua |

| Run Time | ~25 minutes | nih.gov |

This table presents example parameters and may vary depending on the specific application.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the analysis of compounds like N-isovaleryl-L-valine in complex biological matrices. nih.govhmdb.ca This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

LC-MS is particularly valuable in metabolic profiling studies where numerous metabolites are analyzed simultaneously. nih.gov The mass spectrometer can be operated in either full-scan mode to detect a wide range of ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantification of specific molecules. nih.gov The latter provides high specificity and is often used in clinical diagnostics and research. For instance, in studies of inborn errors of metabolism, such as isovaleric acidemia, LC-MS/MS is used to quantify acylcarnitines and acylglycines, including isovalerylglycine, in blood and urine. hmdb.canih.gov

The fragmentation pattern of a molecule in the mass spectrometer provides structural information. In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This process enhances the specificity of detection and aids in the structural confirmation of the analyte.

Spectroscopic Methods for Structural Elucidation (Methodological Aspects)

Spectroscopic techniques are indispensable for determining the precise chemical structure of molecules like N-isovaleryl-L-valine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.nethmdb.caresearchgate.net Both ¹H NMR and ¹³C NMR are used to elucidate the structure of amino acids and their derivatives. chemicalbook.comchemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of a compound like N-isovaleryl-L-valine, the chemical shift, integration, and multiplicity (splitting pattern) of each proton signal reveal its chemical environment and its proximity to other protons. researchgate.net For example, the protons of the isovaleryl group and the valine moiety would have characteristic chemical shifts and coupling patterns. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and between protons and carbons, respectively, further confirming the structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.netresearchgate.net The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations (stretching and bending) of different chemical bonds. researchgate.net For N-isovaleryl-L-valine, characteristic absorption bands would be expected for the N-H bond of the amide, the C=O bonds of the carboxylic acid and the amide, and the C-H bonds of the alkyl groups. researchgate.netresearchgate.net By comparing the observed spectrum with known correlation tables or reference spectra, the presence of these functional groups can be confirmed, providing evidence for the compound's structure. researchgate.net

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch (Alkyl) | 2850-3000 |

| C=O Stretch (Carboxylic Acid) | 1700-1725 |

| C=O Stretch (Amide) | 1630-1680 |

| N-H Bend (Amide) | 1510-1570 |

This table provides approximate ranges for characteristic IR absorptions.

Other Analytical Approaches for Comprehensive Metabolic Profiling

Comprehensive metabolic profiling, or metabolomics, aims to identify and quantify a wide range of small molecules (metabolites) in a biological sample. nih.gov In the context of N-isovaleryl-L-valine, which is a metabolite, these approaches are crucial for understanding its metabolic context and potential biomarkers of disease. nih.govnih.gov

Metabolomic studies often utilize a combination of analytical platforms, primarily LC-MS and sometimes gas chromatography-mass spectrometry (GC-MS), to achieve broad coverage of the metabolome. nih.gov These platforms can be used in untargeted approaches, where the goal is to detect as many metabolites as possible to identify differences between sample groups, or in targeted approaches, where a predefined list of metabolites is quantified. nih.gov

The data generated from these analyses are complex and require sophisticated bioinformatics and statistical tools for interpretation. nih.gov Such studies can reveal perturbations in metabolic pathways associated with a particular condition, and identify novel biomarkers. For example, elevated levels of isovalerylglycine and other related metabolites are indicative of isovaleric acidemia. hmdb.canih.gov

Theoretical and Computational Studies

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling and simulation are indispensable for exploring the conformational landscape of flexible molecules like L-Valine, N-(3-methyl-1-oxobutyl)-. These methods predict the three-dimensional arrangements of atoms, known as conformers, and their relative energies.

Molecular dynamics (MD) simulations, for instance, compute the atomic trajectories of a molecule over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable and low-energy conformations. For a molecule like an N-acylated valine derivative, key determinants of its conformation include the rotational freedom around several single bonds: the Cα-Cβ bond of the valine side chain, the N-Cα bond, and the Cα-C(O) bond of the peptide backbone, as well as the bonds within the N-acyl chain.

A systematic conformational search or an extended MD simulation would likely identify several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, providing a comprehensive picture of the molecule's structural dynamics. researchgate.net

Table 1: Predicted Stable Conformers and Key Dihedral Angles for L-Valine, N-(3-methyl-1-oxobutyl)- This table presents hypothetical data based on typical conformations found in related N-acylated amino acids and peptides. The values represent plausible dihedral angles for low-energy states.

| Conformer | Key Intramolecular Interaction | Predicted Dihedral Angle (φ, N-Cα) | Predicted Dihedral Angle (ψ, Cα-C) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Folded 1 | N-H···O=C (carboxyl) H-bond | -150° to -90° | +90° to +150° | 0 (most stable) |

| Folded 2 | N-H···O=C (carboxyl) H-bond | -80° to -60° | +120° to +160° | ~0.5 - 1.5 |

| Extended | Minimal intramolecular H-bonding | -160° to -140° | +140° to +160° | > 2.0 |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distributions, and dipole moments.

For L-Valine, N-(3-methyl-1-oxobutyl)-, DFT calculations would elucidate its electronic characteristics. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. researchgate.net Calculations on related amino acids like valine and alanine (B10760859) have established benchmarks for these values. researchgate.net

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygens are expected to be the most electron-rich sites, while the amide and carboxylic acid protons would be the most electron-poor. This information is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding with biological receptors.

Table 2: Predicted Electronic Properties of L-Valine, N-(3-methyl-1-oxobutyl)- via DFT This table contains representative data expected from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory), based on published values for similar amino acid derivatives.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -0.5 to -1.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 5.5 to 6.5 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 2.0 to 3.5 Debye | Measures the overall polarity of the molecule. |

| Most Negative Potential | Localized on Carbonyl Oxygens | Site for electrophilic attack and hydrogen bond accepting. |

Bioinformatics Approaches for Enzyme Prediction and Pathway Mapping

Bioinformatics combines biology, computer science, and statistics to analyze biological data. In the context of L-Valine, N-(3-methyl-1-oxobutyl)-, bioinformatics approaches can be used to predict the enzymes responsible for its synthesis and degradation, and to place it within broader metabolic pathways.

The biosynthesis of NAAAs can occur through several enzymatic routes. nih.govresearchgate.net One major pathway involves the direct condensation of an amino acid with an acyl-Coenzyme A (CoA) or an acyl-acyl carrier protein (ACP), a reaction catalyzed by N-acyl amino acid synthases (NASs). nih.gov Another pathway involves hydrolases like Fatty Acid Amide Hydrolase (FAAH), which can operate in reverse to synthesize NAAAs, although it is primarily known for their degradation. mdpi.comelifesciences.org

To identify the specific enzymes that might act on L-Valine, N-(3-methyl-1-oxobutyl)-, several bioinformatics strategies can be employed.

Sequence Homology Search: The amino acid sequences of known NASs or FAAH can be used as queries in databases like BLAST to find homologous proteins in various organisms. A high degree of sequence similarity would suggest a similar function.

Machine Learning and Deep Learning: Modern computational tools use machine learning algorithms to predict enzyme function from sequence information alone. nih.govnih.gov Models trained on large datasets of known enzymes can classify a query sequence, for example, by predicting its Enzyme Commission (EC) number. elifesciences.org These tools could identify putative N-acyltransferases or hydrolases capable of recognizing L-valine and isovaleric acid (or its activated form) as substrates.

Metabolic pathway mapping would involve integrating these predictions with known metabolic networks, such as those in the KEGG database, to visualize how L-Valine, N-(3-methyl-1-oxobutyl)- might be produced from and catabolized into central metabolites.

Table 3: Bioinformatics Tools for Enzyme Prediction for NAAA Metabolism

| Bioinformatics Approach | Tool/Database Example | Predicted Enzyme Class for Synthesis | Predicted Enzyme Class for Degradation |

|---|---|---|---|

| Sequence Homology | BLAST, PSI-BLAST | N-acyl amino acid synthase (NAS) | Fatty Acid Amide Hydrolase (FAAH), Peptidase M20 domain containing 1 (PM20D1) |

| Protein Domain Analysis | Pfam, InterProScan | Acyltransferase domain | Amidase/Hydrolase domain |

| Machine Learning Prediction | DeepEC, EZYPred | EC 2.3.1.- (Acyltransferases) | EC 3.5.1.- (In linear amides) |

Structure-Based Drug Design Principles Applied to N-Acylated Amino Acids

Structure-Based Drug Design (SBDD) uses the three-dimensional structure of a biological target, typically a protein or nucleic acid, to design and optimize drug candidates. N-acylated amino acids are recognized as a versatile class of signaling molecules with therapeutic potential, interacting with targets like G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.gov L-Valine, N-(3-methyl-1-oxobutyl)- can serve as a lead compound or a scaffold for the SBDD process.

The SBDD workflow for a NAAA like the title compound would involve several key steps:

Target Identification and Validation: Identifying a specific biological receptor that the NAAA interacts with to produce a therapeutic effect.

Structural Determination: Obtaining the 3D structure of the target protein, often in complex with the lead compound or a similar ligand, using techniques like X-ray crystallography or Cryo-EM.

In Silico Docking and Scoring: If an experimental structure is available, computational docking programs can predict the binding pose and affinity of L-Valine, N-(3-methyl-1-oxobutyl)- within the target's active site. This reveals key interactions (hydrogen bonds, hydrophobic contacts) that mediate binding.

Lead Optimization: Based on the docking results, medicinal chemists can design new analogs of the lead compound. For example, modifying the isovaleroyl group or the valine moiety could enhance binding affinity, improve selectivity against off-targets, or optimize pharmacokinetic properties (absorption, distribution, metabolism, excretion). The goal is to design molecules with a better fit and complementary physicochemical properties to the binding pocket. For instance, N-acyl-N-alkyl sulfonamides have been developed as reactive groups to create covalent inhibitors, a strategy that could be applied to this scaffold. acs.org

This iterative cycle of design, synthesis, and testing, guided by computational insights, can transform a simple NAAA into a potent and selective therapeutic agent.

Table 4: A Representative Structure-Based Drug Design Workflow for NAAA Scaffolds

| SBDD Step | Objective | Computational Method/Tool | Example Application |

|---|---|---|---|

| 1. Hit Identification | Find initial compounds that bind to the target. | Virtual Screening, Fragment Screening | Screening a library of NAAAs against a GPCR target. |

| 2. Binding Mode Analysis | Determine how the compound binds to the target. | Molecular Docking (e.g., AutoDock, Glide) | Docking L-Valine, N-(3-methyl-1-oxobutyl)- into the active site to identify key H-bonds. |

| 3. Lead Optimization | Modify the compound to improve potency and properties. | Free Energy Perturbation (FEP), MD Simulations | Replacing the isobutyl group with other alkyl groups to enhance hydrophobic interactions. |

| 4. ADME/Tox Prediction | Predict pharmacokinetic and toxicity profiles. | QSPR Models, Machine Learning Tools | Predicting the metabolic stability and potential off-target effects of designed analogs. |

Future Research Directions and Cross Disciplinary Applications

Elucidation of Unidentified Natural Occurrence and Biosynthetic Pathways

The natural occurrence of N-isovaleryl-L-valine has not been definitively established in plants, animals, or microorganisms. However, the presence of its precursors, L-valine and isovaleryl-CoA, in biological systems suggests its potential for natural synthesis. L-valine is an essential branched-chain amino acid, while isovaleryl-CoA is a key intermediate in the catabolism of the amino acid leucine (B10760876).

Future research should focus on targeted metabolomic studies in diverse organisms to screen for the presence of N-isovaleryl-L-valine. The biosynthesis of NAAAs can occur through several enzymatic pathways. One potential route for the formation of N-isovaleryl-L-valine is the direct condensation of L-valine with isovaleryl-CoA, a reaction that could be catalyzed by a yet-to-be-identified N-acyltransferase. The GCN5-related N-acetyltransferases (GNAT) superfamily of enzymes, known to catalyze a wide array of acylation reactions, would be a prime candidate for investigation.

Another plausible biosynthetic route involves the reversal of enzymatic hydrolysis. Hydrolases, such as certain lipases or aminoacylases, could potentially catalyze the synthesis of N-isovaleryl-L-valine under specific physiological conditions. Investigating these enzymatic possibilities is crucial to understanding how and where this compound might be naturally produced.

Table 1: Potential Precursors for the Biosynthesis of L-Valine, N-(3-methyl-1-oxobutyl)-

| Precursor | Biological Role |

| L-Valine | Essential branched-chain amino acid |

| Isovaleryl-CoA | Intermediate in leucine metabolism |

Discovery of Novel Biological Functions in Diverse Organisms

The biological functions of N-isovaleryl-L-valine are currently unknown. However, based on the activities of other NAAAs, several hypotheses can be formulated to guide future research. Many NAAAs act as signaling molecules in both prokaryotic and eukaryotic systems. For instance, N-acyl-homoserine lactones, which share structural similarities, are well-known quorum-sensing molecules in bacteria, regulating processes such as biofilm formation and virulence. It is conceivable that N-isovaleryl-L-valine could play a role in microbial communication.

In plants, amino acid conjugates are involved in various physiological processes, including defense against herbivores and pathogens, and regulation of growth and development. Research into the effects of exogenous application of N-isovaleryl-L-valine on plant models could reveal potential roles in these areas.

In mammals, NAAAs are involved in a wide range of physiological processes, including the regulation of inflammation, pain perception, and energy metabolism. Given that both L-valine and isovaleric acid have known biological effects, their conjugate could possess unique bioactivities. Future studies should investigate the interaction of N-isovaleryl-L-valine with key receptors and enzymes involved in these pathways.

Development of Targeted Analytical Probes and Standards

A significant hurdle in studying N-isovaleryl-L-valine is the lack of commercially available analytical standards and targeted detection methods. The development of a robust and sensitive analytical methodology is a critical first step for future research. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the detection and quantification of NAAAs.

The chemical synthesis of a pure N-isovaleryl-L-valine standard is essential for the validation of analytical methods and for use in biological assays. The synthesis could be achieved through the reaction of L-valine with isovaleryl chloride or another activated form of isovaleric acid. Once a standard is available, isotopically labeled versions (e.g., using ¹³C or ¹⁵N) can be synthesized to serve as internal standards for accurate quantification in complex biological matrices.

Furthermore, the development of specific antibodies or molecularly imprinted polymers for N-isovaleryl-L-valine could lead to the creation of highly selective analytical probes for use in techniques such as immunoassays or as selective sorbents for sample preparation.

Design of Advanced Biochemical Tools and Enzyme Inhibitors Based on the N-(3-Methyl-1-oxobutyl)-L-Valine Scaffold

The chemical structure of N-isovaleryl-L-valine, combining a branched-chain acyl group with a branched-chain amino acid, provides a unique scaffold for the design of novel biochemical tools and enzyme inhibitors. The specific stereochemistry and hydrophobicity of this molecule could be exploited to target the active sites of various enzymes.

For example, N-acyl-L-valine anilides have been investigated as inhibitors of acetohydroxyacid synthase, a key enzyme in the biosynthesis of branched-chain amino acids. This suggests that N-isovaleryl-L-valine and its derivatives could be explored as potential inhibitors of this or other related enzymes.

By modifying the isovaleryl or valine moieties, a library of derivatives could be synthesized and screened for inhibitory activity against a range of enzymes, such as proteases, kinases, and acyltransferases. Such compounds could serve as valuable research tools to probe enzyme function and could have therapeutic potential.

Systems Biology Integration for Comprehensive Metabolic Network Understanding

Understanding the role of N-isovaleryl-L-valine in the broader context of cellular metabolism requires a systems biology approach. By integrating metabolomic, transcriptomic, and proteomic data, it may be possible to identify the metabolic pathways and regulatory networks in which this compound is involved.

Untargeted metabolomics studies, which aim to measure a wide range of small molecules in a biological sample, could be instrumental in identifying the presence and regulation of N-isovaleryl-L-valine under different physiological conditions. If the compound is identified, its levels can be correlated with changes in the expression of genes and proteins to infer its function and metabolic context.

Furthermore, computational modeling of metabolic networks can be used to predict the biosynthetic and degradation pathways of N-isovaleryl-L-valine and to simulate its impact on cellular metabolism. This in silico approach can generate testable hypotheses to guide further experimental investigation. The integration of N-isovaleryl-L-valine into comprehensive metabolic maps will be essential for a complete understanding of its biological significance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.